BenchChemオンラインストアへようこそ!

DL-ALANINE (2-13C)

Hyperpolarized MRI Metabolic Imaging T1 Relaxation

For hyperpolarized 13C MRI, [2-13C]alanine is essential as deuteration at C2 yields >4-fold T1 increase versus C1-labeled analogs, enabling real-time imaging. In metabolic flux, [2-13C]alanine uniquely quantifies pyruvate carboxylase pathway contribution (PC/PDH ratio). The racemic mixture traces both D- and L-alanine pools, critical for antimicrobial and neuroscience studies. Procure this 99 atom% 13C tracer for validated, high-SNR NMR and MS applications.

Molecular Formula
Molecular Weight 90.09
Cat. No. B1580370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-ALANINE (2-13C)
Molecular Weight90.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-ALANINE (2-13C): A Site-Specific 13C-Labeled Racemic Alanine for Metabolic Tracer Studies and NMR Analysis


DL-ALANINE (2-13C) is a stable isotope-labeled form of the amino acid alanine, specifically enriched at the second carbon position with carbon-13 (13C) . As a racemic mixture of D- and L-alanine isotopologues, this compound serves as a critical tracer in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and metabolic compartmentation studies . The site-specific labeling enables precise tracking of carbon atom fate through biochemical pathways, particularly those involving alanine aminotransferase, pyruvate metabolism, and the tricarboxylic acid (TCA) cycle [1]. With a molecular weight of 90.09 Da and an isotopic enrichment typically ≥99 atom % 13C, DL-ALANINE (2-13C) provides distinct advantages over unlabeled alanine and other isotopomers in applications requiring high signal-to-noise ratio and unambiguous pathway elucidation [2].

Why Unlabeled or Differentially Labeled Alanine Cannot Substitute for DL-ALANINE (2-13C) in Critical Metabolic and NMR Applications


Generic substitution of DL-ALANINE (2-13C) with unlabeled DL-alanine or alternative isotopomers (e.g., 1-13C, 3-13C, or 15N-labeled) is scientifically invalid for applications requiring precise carbon flux tracking or enhanced NMR sensitivity . The C2 position is uniquely metabolically active; unlabeled alanine offers no NMR signal for 13C detection, while C1- or C3-labeled isotopomers produce distinct labeling patterns that alter metabolic flux interpretation and signal-to-noise characteristics [1]. Specifically, [2-13C]alanine provides a >4-fold increase in T1 relaxation time when deuterated compared to C1-labeled analogs, and enables detection of specific compartmentalized pathways (e.g., pyruvate carboxylase flux with a PC/PDH ratio of 0.25) that other isotopomers cannot resolve [2][3]. Substituting with a single enantiomer (L- or D-alanine-2-13C) also fails to replicate the racemic mixture's behavior in systems where both stereoisomers are metabolized or where racemic standards are required [4].

Quantitative Differentiation of DL-ALANINE (2-13C) Against Closest Analogs: A Comparative Evidence Matrix


Superior T1 Relaxation Enhancement for Hyperpolarized 13C MRI: 4-Fold Increase vs. C1-Labeled Analogs

In hyperpolarized 13C MRI applications, deuterated [2-13C]alanine demonstrated a >4-fold increase in spin-lattice relaxation time (T1) compared to non-deuterated [2-13C]alanine, whereas C1-labeled analogs showed only modest T1 improvements of 16-29% upon deuteration [1]. This differential enhancement is attributed to the dominant relaxation mechanism at the C2 position being dipolar coupling with attached protons, which is effectively quenched by deuteration, whereas C1 relaxation is dominated by chemical shift anisotropy (CSA) which is less affected by deuteration [1]. The T1 of non-deuterated [2-13C]alanine is too short (<5 s) to be measured via hyperpolarized methods, necessitating inversion recovery assays [1].

Hyperpolarized MRI Metabolic Imaging T1 Relaxation

Quantitative Pathway Flux Differentiation: PC/PDH Ratio of 0.25 in Glial Metabolism

Using [2-13C,15N]alanine as a metabolic probe in superfused cerebral slices, researchers quantified the relative contributions of pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH) pathways to glutamate labeling [1]. The ratio of PC-derived to PDH-derived glutamate was determined to be 0.25, indicating that 20% of glutamate carbon flux originated from glial PC activity [1]. This quantitative compartmentation measurement is uniquely enabled by the C2 labeling position, as the labeling pattern of glutamate C2 and C3 positions reveals the specific entry route into the TCA cycle [1]. Unlabeled alanine cannot provide this metabolic tracing capability, while C1- or C3-labeled alanine would produce different isotopomer distributions that yield distinct flux calculations [2].

Metabolic Compartmentation Cerebral Metabolism Flux Analysis

17-Fold Signal-to-Noise Enhancement with CryoProbe Enables Detection of Low-Abundance Metabolites

When [2-13C,15N]alanine was used with a CryoProbe optimized for 13C detection (dual CryoProbe [13C,1H] with coils cooled to ~20 K), the signal-to-noise ratio (S/N) increased by approximately 17-fold compared to a conventional inverse geometry probe [1]. This dramatic sensitivity gain enabled the detection of exported [2-13C,15N]aspartate in tissue extracts—a metabolite that would otherwise fall below detection limits [1]. While the CryoProbe technology itself is not specific to this compound, the combination of site-specific 13C labeling at C2 with the enhanced sensitivity uniquely enabled identification of the glial metabolon pathway via aspartate detection [1].

NMR Spectroscopy Sensitivity Enhancement Metabolite Detection

Isotopic Enrichment Specifications: 99 atom % 13C vs. Variable Purity of Unlabeled and Alternative Isotopomers

Commercial DL-ALANINE (2-13C) is supplied with isotopic enrichment of 99 atom % 13C at the C2 position, as verified by multiple vendor certificates of analysis . This high enrichment minimizes isotopic dilution effects and ensures that ≥99% of molecules contribute to the 13C NMR signal or +1 Da mass shift in MS detection . In contrast, unlabeled DL-alanine contains only natural abundance 13C (1.1%), producing negligible NMR signal and requiring 90-fold higher concentrations for equivalent detection . Alternative isotopomers such as DL-alanine-13C3 (99 atom % 13C) provide multi-site labeling but at higher cost and with different metabolic labeling patterns .

Isotopic Purity Quantitative MS Analytical Validation

Racemic Mixture Enables Universal Application Across D- and L-Alanine Metabolic Pathways

DL-ALANINE (2-13C) contains both D- and L-stereoisomers of alanine-2-13C in a racemic mixture . This is functionally distinct from enantiopure L-alanine-2-13C or D-alanine-2-13C. Studies of bacterial cell wall biosynthesis have demonstrated differential incorporation of D- vs. L-alanine residues; specifically, D-[1-13C]alanine is incorporated into peptidoglycan while L-alanine is preferentially metabolized via transamination [1]. The racemic mixture thus serves as a universal tracer capable of probing both bacterial cell wall synthesis (D-alanine utilization) and central carbon metabolism (L-alanine utilization) simultaneously [1].

Stereochemistry Bacterial Metabolism Peptidoglycan Synthesis

Procurement-Driven Application Scenarios for DL-ALANINE (2-13C) Based on Quantified Differentiation


Hyperpolarized 13C MRI Tracer Development Requiring Extended T1 Lifetime

When developing hyperpolarized 13C MRI probes for real-time metabolic imaging, DL-ALANINE (2-13C) is the preferred starting material for substrates requiring deuteration at the C2 position. As demonstrated by Taglang et al. (2018), [2-13C]alanine achieves a >4-fold T1 increase upon C2 deuteration, whereas C1-labeled analogs show only 16-29% improvement [1]. This differential enhancement is critical because non-deuterated [2-13C]alanine has a T1 too short (<5 s) for practical hyperpolarized imaging, making deuteration mandatory. The racemic mixture further simplifies procurement for initial method development before committing to enantiopure synthesis. For imaging facilities and contrast agent developers, this compound enables feasibility studies that would be impossible with C1-labeled alanine isotopomers [1].

Cerebral Metabolic Compartmentation Studies in Neurodegenerative Disease Models

Researchers investigating glial-neuronal metabolic coupling in Alzheimer's disease, Parkinson's disease, or brain cancer models should select DL-ALANINE (2-13C) for its demonstrated ability to quantify the pyruvate carboxylase (PC) pathway contribution. Griffin et al. (2003) established that [2-13C,15N]alanine enables direct measurement of the PC/PDH flux ratio (0.25 in normal cerebral slices) via glutamate isotopomer analysis [2]. This quantitative metric cannot be obtained using unlabeled alanine, and C1- or C3-labeled isotopomers would require complex metabolic modeling with different underlying assumptions [3]. For drug discovery programs targeting glial metabolism (e.g., glutaminase inhibitors, IDH1/2 mutant inhibitors), this compound provides a validated tracer for assessing target engagement and pathway modulation [2].

Bacterial Cell Wall Biosynthesis and Antibiotic Mechanism Studies

In antimicrobial research, particularly for Gram-positive bacteria where D-alanine is an essential peptidoglycan component, DL-ALANINE (2-13C) offers the advantage of simultaneously tracing both D-alanine incorporation into cell wall and L-alanine flux through central metabolism [4]. The racemic nature eliminates the need to purchase separate D- and L-enantiopure tracers, reducing procurement costs and simplifying experimental design. Studies using 13C-labeled alanine have successfully characterized cross-linking patterns in Bacillus subtilis peptidoglycan using solid-state NMR and GC-MS [4]. For antibiotic mechanism-of-action studies targeting cell wall synthesis (e.g., beta-lactams, glycopeptides), this compound enables direct measurement of D-alanine incorporation inhibition [4].

Method Development and Validation for 13C NMR Metabolomics with CryoProbe Systems

Laboratories equipped with CryoProbe NMR systems for metabolomics should select DL-ALANINE (2-13C) as a performance validation standard due to its documented 17-fold S/N enhancement over conventional probes when used with [2-13C]alanine [2]. This compound serves as a benchmark tracer for establishing sensitivity limits and optimizing acquisition parameters for 13C-detected metabolomics experiments. Unlike unlabeled compounds, the high isotopic enrichment (99 atom % 13C) ensures that S/N measurements reflect true instrument performance rather than sample concentration limitations . For core facilities offering 13C NMR metabolomics services, this compound provides a reproducible, commercially available standard for cross-platform method validation and quality control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-ALANINE (2-13C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.